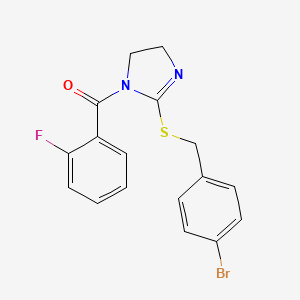

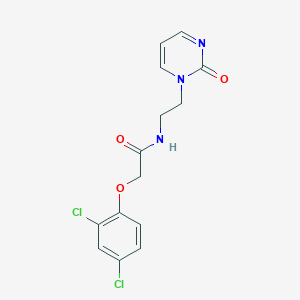

![molecular formula C21H14FN3O3 B2407826 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 865285-68-3](/img/structure/B2407826.png)

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

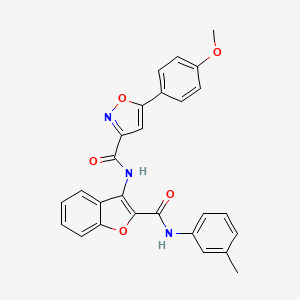

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide could be explored further for breast cancer treatment .

Medicinal Chemistry and Drug Design

Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond provides greater stability than the C-H bond, making fluorinated derivatives attractive for drug development. Researchers may investigate this compound’s potential as a drug candidate or use it as a scaffold for further modifications .

Antimicrobial Properties

Pyrazoles and their derivatives have been studied for their antimicrobial activity. While specific data on this compound’s antimicrobial effects are not mentioned, it could be worthwhile to explore its potential in this context .

Anti-Inflammatory and Antioxidant Effects

Given the diverse biological activities associated with pyrazoles, investigating the anti-inflammatory and antioxidant properties of this compound could yield valuable insights. These properties are relevant for various health conditions and may contribute to drug development .

Cytotoxicity and Analgesic Functions

Pyrazoles have been linked to cytotoxicity and analgesic effects. While specific studies on this compound are lacking, its structural features warrant investigation in these areas .

Organic Synthesis and Reaction Pathways

Understanding the synthetic pathways leading to this compound is crucial. Researchers can explore the one-pot three-component reaction for pyrazoline synthesis under microwave irradiation, followed by oxidative aromatization to form the pyrazole. Investigating alternative routes and optimizing the synthesis process could enhance its applicability .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

Biochemical Pathways

Similar compounds have been found to impact various biological pathways, leading to their broad-spectrum biological activities .

Result of Action

Similar compounds have shown to exert various biological effects, including antibacterial, nematocidal, and anti-fungal activities .

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O3/c22-15-12-10-14(11-13-15)20-24-25-21(28-20)23-19(26)17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-13H,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZNEGCUDUHYEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

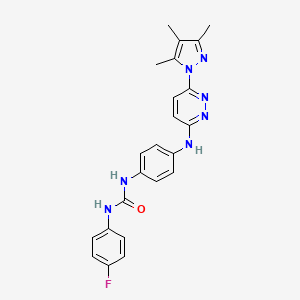

![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)

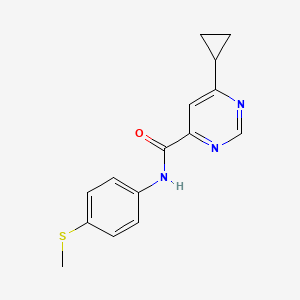

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)

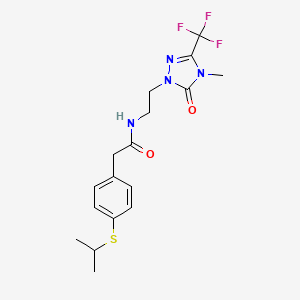

![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)